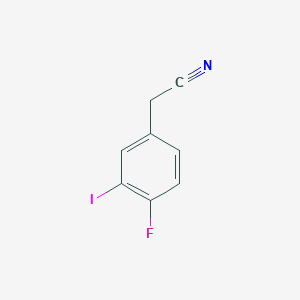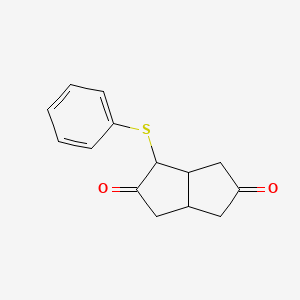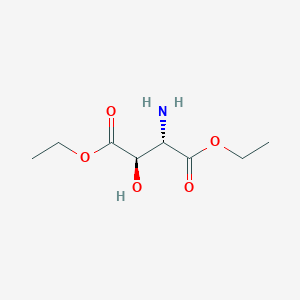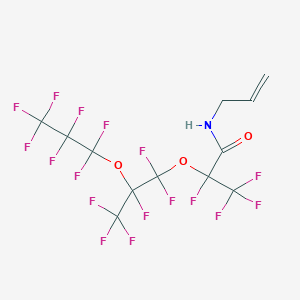
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide is a chemical compound known for its unique structure and properties. It belongs to the class of perfluorinated compounds, which are characterized by the presence of fluorine atoms. These compounds are often used in various industrial applications due to their stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Allylperfluoro-2-(2-propoxypropoxy)propanamide involves multiple steps, starting with the preparation of the perfluorinated intermediate. The key steps include:
Fluorination: Introduction of fluorine atoms into the hydrocarbon backbone.
Allylation: Addition of an allyl group to the fluorinated intermediate.
Amidation: Formation of the amide bond by reacting the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes, followed by controlled allylation and amidation reactions. These processes require specialized equipment to handle the highly reactive fluorine gas and to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form perfluorinated carboxylic acids.
Reduction: Reaction with reducing agents to form perfluorinated alcohols.
Substitution: Reaction with nucleophiles to replace the allyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-) and amines (NH2-).
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds.
Applications De Recherche Scientifique
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other perfluorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.
Industry: Used in the production of high-performance materials, such as coatings and lubricants, due to its unique properties.
Mécanisme D'action
The mechanism of action of N-Allylperfluoro-2-(2-propoxypropoxy)propanamide involves its interaction with various molecular targets. The fluorine atoms in the compound provide stability and resistance to degradation, allowing it to interact with specific pathways in biological systems. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate the activity of certain enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Allylperfluoro-2-(2-propoxypropoxy)propanamide: Known for its stability and resistance to degradation.
Perfluorooctanoic acid (PFOA): Another perfluorinated compound with similar properties but different applications.
Perfluorooctanesulfonic acid (PFOS): Similar in structure but used primarily in industrial applications.
Uniqueness
This compound is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it suitable for a wide range of applications, from scientific research to industrial production.
Propriétés
Numéro CAS |
174080-50-3 |
|---|---|
Formule moléculaire |
C12H6F17NO3 |
Poids moléculaire |
535.15 g/mol |
Nom IUPAC |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C12H6F17NO3/c1-2-3-30-4(31)5(13,8(17,18)19)32-12(28,29)7(16,10(23,24)25)33-11(26,27)6(14,15)9(20,21)22/h2H,1,3H2,(H,30,31) |
Clé InChI |
BUSXJIQRFNBMLP-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine](/img/structure/B14150557.png)
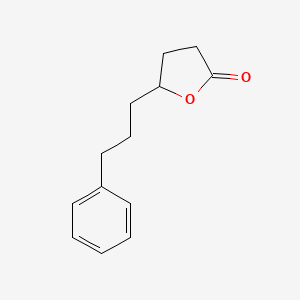
![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)
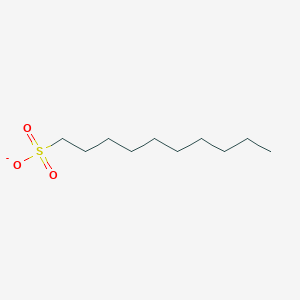
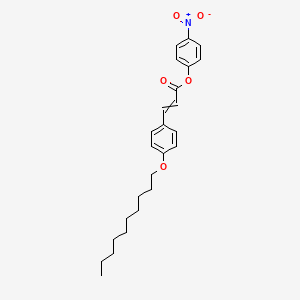
![(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14150590.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)

![4-Bromo-1-azabicyclo[2.2.2]octane](/img/structure/B14150618.png)
